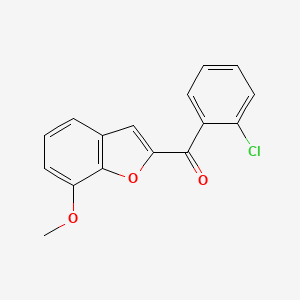

2-(2-chlorobenzoyl)-7-methoxy-1-benzofuran

Beschreibung

Significance of Benzofuran (B130515) Scaffolds in Modern Medicinal Chemistry Research

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, represents a core structure in a multitude of biologically active molecules. nih.govresearchgate.netmdpi.compatsnap.com The benzofuran scaffold is a versatile and privileged structure in medicinal chemistry due to its presence in numerous natural products and synthetic compounds that exhibit a wide spectrum of pharmacological activities. mdpi.comnih.gov

The inherent chemical properties of the benzofuran nucleus allow for diverse substitutions, leading to a vast library of derivatives with distinct biological profiles. rsc.org Researchers have extensively demonstrated that benzofuran-containing compounds possess a remarkable range of activities, including but not limited to:

Anticancer: Benzofuran derivatives have shown potent cytotoxic effects against various cancer cell lines. rsc.org Some analogues act as antitubulin agents, inhibiting cell division and proliferation. nih.govcnr.it

Antimicrobial: The scaffold is a key component in compounds designed to combat bacterial and fungal infections. mdpi.com

Antiviral: Certain benzofuran derivatives have exhibited inhibitory activity against various viruses. researchgate.net

Anti-inflammatory: The anti-inflammatory potential of benzofuran compounds has been a subject of significant research.

Anti-Alzheimer's Disease: Recent studies have explored 2-arylbenzofuran derivatives as potential agents for the treatment of Alzheimer's disease, showing inhibitory activity against key enzymes. nih.gov

The broad therapeutic potential of the benzofuran scaffold continues to drive its exploration in the quest for new and more effective drugs.

Overview of Heterocyclic Compounds as Privileged Structures in Drug Discovery and Development

Heterocyclic compounds, which are cyclic compounds containing at least one atom other than carbon within their ring, are fundamental to the field of drug discovery. It is estimated that over half of all known organic compounds are heterocyclic, and they are integral components of a vast number of pharmaceuticals. Their prevalence is due to their ability to form stable structures with diverse electronic and steric properties, allowing them to interact with a wide array of biological targets such as enzymes and receptors.

Structures that are capable of binding to multiple, unrelated biological targets are often referred to as "privileged structures." The benzofuran nucleus is a prime example of such a scaffold. The ability of privileged structures to serve as a foundation for the development of various therapeutic agents makes them highly valuable in medicinal chemistry. By modifying the substituents on a privileged core like benzofuran, chemists can fine-tune the pharmacological properties of a molecule to enhance its potency, selectivity, and pharmacokinetic profile.

Rationale for Advanced Investigation of 2-(2-chlorobenzoyl)-7-methoxy-1-benzofuran and Its Analogues

The specific compound, this compound, combines several structural features that suggest a strong rationale for its investigation as a potential therapeutic agent. The rationale can be broken down by analyzing its constituent parts: the 2-aroylbenzofuran core, the 7-methoxy substituent, and the 2-chlorobenzoyl group.

2-Aroylbenzofuran Core: The presence of a benzoyl group at the 2-position of the benzofuran ring is a common feature in many biologically active compounds. nih.govcnr.it This "aroyl" moiety can significantly influence the molecule's interaction with biological targets. Research on 2-aroylbenzofuran derivatives has revealed their potential as anticancer agents, particularly as inhibitors of tubulin polymerization. nih.govcnr.it

7-Methoxy Substituent: The position and nature of substituents on the benzofuran ring are crucial for determining biological activity. A methoxy (B1213986) group (-OCH3) at the 7-position can alter the electronic properties and lipophilicity of the molecule, potentially enhancing its binding affinity to target proteins and improving its absorption and distribution in the body. Studies on other methoxy-substituted benzofurans have demonstrated a range of biological effects.

2-Chlorobenzoyl Group: The chlorine atom on the benzoyl ring is another key feature. Halogen atoms, such as chlorine, are often incorporated into drug candidates to modulate their metabolic stability and binding interactions. The presence of a chlorine atom can lead to enhanced potency and selectivity. Research on analogues containing a 2-(chlorobenzoyl)benzofuran moiety has indicated potential anticancer activity.

The combination of these three structural elements in "this compound" creates a unique molecule with a high potential for novel biological activity, making it a compelling candidate for further research and development in medicinal chemistry.

Historical Context of Benzofuran Synthetic Methodologies and Their Evolution

The synthesis of the benzofuran core has been a topic of interest for over a century, with the first synthesis reported by Perkin in 1870. Since then, a plethora of synthetic methods have been developed and refined, reflecting the advancements in organic chemistry.

Early methods often involved harsh reaction conditions and offered limited control over regioselectivity. However, the increasing importance of benzofuran derivatives in medicinal chemistry has spurred the development of more efficient and versatile synthetic strategies.

Modern synthetic methodologies for constructing the benzofuran ring often employ transition-metal catalysis, particularly with palladium and copper catalysts. patsnap.comnih.gov These methods offer several advantages, including milder reaction conditions, higher yields, and greater functional group tolerance. Some of the key approaches include:

Intramolecular Cyclization: This is a common strategy that involves the formation of the furan ring from a suitably substituted phenol (B47542) precursor.

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Sonogashira and Heck couplings, have been instrumental in the synthesis of highly substituted benzofurans.

Tandem or Cascade Reactions: These elegant strategies allow for the construction of the benzofuran scaffold in a single pot, often involving multiple bond-forming events in a sequential manner.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-chlorophenyl)-(7-methoxy-1-benzofuran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO3/c1-19-13-8-4-5-10-9-14(20-16(10)13)15(18)11-6-2-3-7-12(11)17/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNXPDQCZRWCNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 2 Chlorobenzoyl 7 Methoxy 1 Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques like COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Through the analysis of ¹H and ¹³C nuclei, along with two-dimensional (2D) correlation experiments, a complete and unambiguous assignment of the molecule's atomic connectivity can be achieved.

¹H NMR Spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. For 2-(2-chlorobenzoyl)-7-methoxy-1-benzofuran, the spectrum would display distinct signals for each unique proton. The aromatic protons on the benzofuran (B130515) and chlorobenzoyl rings would typically appear in the downfield region (δ 7.0-8.0 ppm), with their multiplicity (singlet, doublet, triplet, etc.) revealing adjacent proton couplings. The methoxy (B1213986) group protons would be observed as a sharp singlet further upfield, typically around δ 3.9 ppm. A key singlet corresponding to the proton at the C3 position of the benzofuran ring is also expected. nih.gov

¹³C NMR Spectroscopy maps the carbon framework of the molecule. The spectrum would show distinct resonances for each carbon atom. The carbonyl carbon of the benzoyl group is the most deshielded, appearing significantly downfield (δ > 180 ppm). Carbons of the aromatic rings and the benzofuran core would resonate in the δ 110-160 ppm range, while the methoxy carbon would appear around δ 56 ppm.

2D NMR Techniques are employed to resolve ambiguities and confirm assignments made from 1D spectra.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the same spin system, such as those on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of a proton's signal to its attached carbon. scielo.br

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. scielo.brresearchgate.net This technique is instrumental in establishing the connectivity between the benzofuran scaffold, the methoxy group, and the 2-chlorobenzoyl substituent, for instance, by showing a correlation from the C3-H proton to the carbonyl carbon.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 2-Aroyl-Benzofuran Scaffold Note: This data is illustrative and based on analogous structures. Actual chemical shifts for the target compound may vary.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Benzofuran Ring | |||

| C2 | - | ~152.5 | - |

| C3 | ~7.5 (s) | ~116.0 | C2, C3a, C=O |

| C3a | - | ~128.0 | - |

| C4 | ~7.6 (d) | ~124.0 | C5, C6, C7a |

| C5 | ~7.3 (t) | ~123.5 | C4, C6, C7 |

| C6 | ~7.0 (d) | ~114.5 | C4, C5, C7, OCH₃ |

| C7 | - | ~147.0 | - |

| C7a | - | ~129.5 | - |

| Substituents | |||

| C=O | - | ~183.0 | H-3, H-3', H-6' |

| OCH₃ | ~3.9 (s) | ~56.0 | C7 |

| 2-Chlorobenzoyl Ring | |||

| C1' | - | ~137.0 | - |

| C2' | - | ~131.0 | - |

| C3' | ~7.5 (m) | ~132.0 | C1', C5', C=O |

| C4' | ~7.4 (m) | ~127.0 | C2', C6' |

| C5' | ~7.4 (m) | ~130.0 | C1', C3' |

| C6' | ~7.8 (m) | ~129.0 | C2', C4', C=O |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with very high accuracy. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity. For this compound (C₁₆H₁₁ClO₃), HRMS analysis would yield a measured mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or a protonated species [M+H]⁺. The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern, with two peaks approximately in a 3:1 ratio of intensity, corresponding to the ³⁵Cl and ³⁷Cl isotopes, separated by two mass units. The experimentally determined mass would be compared to the calculated theoretical mass to confirm the elemental composition.

Table 2: Expected HRMS Data for C₁₆H₁₁ClO₃

| Ion Species | Isotope | Calculated m/z |

| [M]⁺ | ³⁵Cl | 286.0397 |

| [M]⁺ | ³⁷Cl | 288.0367 |

| [M+H]⁺ | ³⁵Cl | 287.0475 |

| [M+H]⁺ | ³⁷Cl | 289.0445 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups, providing a molecular fingerprint.

For this compound, the IR spectrum would prominently feature:

A strong absorption band for the carbonyl (C=O) stretching vibration of the ketone, typically in the range of 1650-1680 cm⁻¹. mdpi.com

Absorptions corresponding to aromatic C=C stretching between 1450 and 1600 cm⁻¹.

Characteristic bands for C-O stretching from the ether (methoxy and furan) groups, usually found in the 1050-1250 cm⁻¹ region.

Vibrations associated with the C-Cl bond at lower frequencies, typically 600-800 cm⁻¹.

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic rings.

Table 3: Key Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3050 - 3150 |

| Ketone C=O | Stretch | 1650 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ether C-O | Stretch | 1050 - 1250 |

| C-Cl | Stretch | 600 - 800 |

X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Structure Analysis

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, XRD analysis provides unambiguous proof of its structure. The technique yields precise bond lengths, bond angles, and torsion angles. researchgate.net It would confirm the planarity of the benzofuran ring system and reveal the relative orientation of the 2-chlorobenzoyl group with respect to the benzofuran core. mdpi.com Furthermore, XRD analysis elucidates intermolecular interactions in the crystal lattice, such as π-π stacking or hydrogen bonding, which govern the material's solid-state properties. researchgate.net

Advanced Chromatographic Techniques for Purity Assessment, Quantification, and Isolation (e.g., Preparative HPLC, GC-MS)

Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and by-products, thereby assessing its purity and enabling its isolation.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. Using a suitable stationary phase (e.g., C18) and mobile phase, a sharp, single peak for the target compound would indicate high purity. The area of this peak can be used for quantification. Preparative HPLC utilizes the same principles on a larger scale to isolate the pure compound from a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components are then directly analyzed by a mass spectrometer, providing both retention time (a measure of identity) and a mass spectrum for each peak, allowing for the identification of the main compound and any volatile impurities.

These techniques are crucial final steps in the characterization process, confirming that the spectroscopic data obtained corresponds to a pure, isolated substance.

Computational Chemistry and Theoretical Studies of 2 2 Chlorobenzoyl 7 Methoxy 1 Benzofuran

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of computational chemistry for predicting molecular properties and reactivity. A typical DFT study of 2-(2-chlorobenzoyl)-7-methoxy-1-benzofuran would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. Following this, a range of electronic properties would be calculated to understand its behavior.

HOMO-LUMO Analysis and Energy Gap Determination

A key aspect of understanding a molecule's chemical reactivity and electronic transitions is the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

Table 1: Hypothetical HOMO-LUMO Analysis Data for this compound (Note: The following data is illustrative and not based on actual published research for this specific compound.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| Energy Gap (ΔE) | 4.4 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, typically using a color spectrum. Regions of negative potential (usually colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (usually colored blue) are electron-poor and are prone to nucleophilic attack. A green or yellow color indicates regions of neutral potential.

For this compound, an MEP map would identify the electron-rich areas, likely around the oxygen atoms of the methoxy (B1213986) and carbonyl groups, and the electron-deficient regions, which could be located on the hydrogen atoms. This information is crucial for understanding how the molecule might interact with other molecules or biological targets.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). The strength of these interactions is quantified by the second-order perturbation energy, E(2).

An NBO analysis of this compound would reveal key intramolecular interactions, such as hyperconjugation, that contribute to the molecule's stability. For instance, it could show the delocalization of lone pair electrons from the oxygen atoms into adjacent anti-bonding orbitals, providing a quantitative measure of these stabilizing effects.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, molecular docking simulations would be employed to predict its interaction with specific biological targets. This would involve preparing the 3D structures of both the ligand and the receptor and then using a docking algorithm to explore possible binding poses.

Prediction of Binding Affinities and Binding Energies

A primary output of molecular docking simulations is the prediction of the binding affinity or binding energy of the ligand-receptor complex. This value, often expressed in kcal/mol, provides an estimate of the strength of the interaction. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. These predictions are crucial for ranking potential drug candidates and prioritizing them for further experimental testing.

Table 2: Hypothetical Molecular Docking Data for this compound with a Target Protein (Note: The following data is illustrative and not based on actual published research for this specific compound.)

| Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|

| Protein Kinase X | -8.2 |

| Cyclooxygenase-2 | -7.5 |

| Tumor Necrosis Factor-alpha | -6.9 |

Identification of Key Interacting Residues and Proposed Binding Modes with Biological Targets

No research is available that identifies the key amino acid residues or proposes binding modes for this compound with any specific biological targets. Such studies would typically involve molecular docking simulations to predict the orientation and interaction of the compound within the active site of a protein, but these have not been published for this molecule.

Virtual Screening Approaches for Potential Biological Targets

There are no documented virtual screening campaigns that have utilized this compound as a query molecule to identify potential biological targets. Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, but its application to this specific compound has not been reported.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

No molecular dynamics (MD) simulation studies have been published for this compound. MD simulations are used to analyze the physical movements of atoms and molecules, providing insight into the conformational flexibility of a compound and the stability of its interaction with a biological target over time. This level of analysis is not yet available for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiling

A search for Quantitative Structure-Activity Relationship (QSAR) models specifically developed for or including this compound yielded no results. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, but this compound has not been featured in such a published model.

Structure Activity Relationship Sar Investigations of 2 2 Chlorobenzoyl 7 Methoxy 1 Benzofuran and Its Analogues

Impact of Substituents on Biological Activity Profiles

The biological activity of benzofuran (B130515) derivatives is highly dependent on the nature and position of substituents on the core ring system and its appended moieties. nih.gov Early SAR studies on benzofuran derivatives indicated that substitutions at the C-2 position are crucial for cytotoxic activity. nih.gov

The substitution pattern on the benzene (B151609) portion of the benzofuran core plays a critical role in modulating biological activity. The presence of a methoxy (B1213986) group, particularly at the C-7 position, has been shown to influence both the potency and selectivity of these compounds.

Research on a series of methoxy-substituted 2-benzoyl-1-benzofuran derivatives as adenosine (B11128) A1 and A2A receptor antagonists has provided valuable insights. nih.gov The findings suggest that dimethoxy substitution at the C-6 and C-7 positions on the benzofuran ring (Ring A), combined with a methoxy group at the meta-position of the benzoyl moiety (Ring B), is advantageous for both A1 and A2A receptor affinity and activity. nih.gov For instance, the compound (6,7-dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanone showed notable affinity for both A1 (Ki = 6.880 µM) and A2A (Ki = 0.5161 µM) receptors. nih.gov This indicates that the methoxy group at C-7, as part of a dimethoxy configuration, contributes significantly to the interaction with these G protein-coupled receptors.

Furthermore, studies on other benzofuran-based compounds have highlighted the importance of substituents at the C-7 position. For example, the introduction of a hydroxyl group at C-7 in a trimethoxyacetophenone-based benzofuran analogue led to an approximately tenfold increase in antimitotic activity. nih.gov While this involves a hydroxyl group rather than a methoxy group, it underscores the sensitivity of biological activity to substitutions at this specific position. The electronic properties of the substituent at C-7, whether it is an electron-donating group like methoxy or a hydrogen-bond donor like hydroxyl, can significantly alter the molecule's interaction with its biological target.

Table 1: Affinity of Methoxy-Substituted 2-Benzoyl-1-benzofuran Analogues for Adenosine Receptors. nih.gov

| Compound | Substitutions (Benzofuran Ring A) | Substitutions (Benzoyl Ring B) | A1 Ki (rat) µM | A2A Ki (rat) µM |

|---|---|---|---|---|

| 3j | 6,7-di-OCH3 | 3'-OCH3 | 6.880 | 0.5161 |

| 3a | Unsubstituted | 2'-OCH3 | >10 | >10 |

| 3b | Unsubstituted | 3'-OCH3 | 8.019 | >10 |

| 3i | 6,7-di-OCH3 | 2'-OCH3 | 7.953 | >10 |

| 3k | 6,7-di-OCH3 | 4'-OCH3 | 6.467 | >10 |

The 2-benzoyl moiety is a key determinant of the biological activity of this class of compounds. Modifications to the phenyl ring of this group, including the position and nature of halogen and other substituents, can lead to significant changes in potency and selectivity. mdpi.com

The presence of a halogen atom, such as the chlorine in 2-(2-chlorobenzoyl)-7-methoxy-1-benzofuran, is a critical feature. Halogen substitutions on aromatic rings are known to be beneficial for cytotoxic properties, partly due to their hydrophobic and electronic nature. nih.gov The position of the halogen is often a crucial determinant of biological activity. nih.govnih.gov Studies on various heterocyclic compounds have shown that halogen atoms can form "halogen bonds," which are attractive interactions between an electrophilic halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.govnih.gov In many cases, substitution at the para position of a phenyl ring is associated with maximum activity, as it is more likely to form favorable hydrophobic interactions. nih.gov

The number and position of methoxy substituents on the 2-benzoyl moiety also influence antiproliferative activity and selectivity. mdpi.com For example, in a series of 2-aroyl-benzofuran derivatives, compounds with a 3',4',5'-trimethoxybenzoyl group showed potent activity. mdpi.com However, replacing this with an unsubstituted benzoyl group resulted in a compound that was significantly more active against certain cancer cell lines (e.g., 14-fold more active against HeLa cells), indicating that the trimethoxy substitution is not essential and can even be detrimental depending on the target. mdpi.com In another series, replacing a 3',5'-dimethoxybenzoyl group with an unsubstituted benzoyl function led to a 2–16-fold reduction in activity. mdpi.com These findings demonstrate that the substitution pattern on the 2-benzoyl ring must be carefully optimized for specific biological targets.

Novel analogues of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde have been synthesized and evaluated for anticancer activity. researchgate.net In this series, a 2-(trifluoromethyl)benzyl substituted derivative showed outstanding activity, superior to the reference drug, highlighting the significant impact of substitutions on the aromatic moieties. researchgate.net

Modifications to the core benzofuran ring system itself, beyond the C-7 position, have a profound impact on biological activity. The introduction of various substituents or the fusion of other heterocyclic rings can alter the molecule's physicochemical properties and its interaction with biological targets.

For instance, the introduction of a methyl group at the C-3 position of the benzofuran nucleus has been shown to influence antiproliferative activity. In one study, the addition of a C-3 methyl group resulted in a 2–38-fold increase in potency compared to its unsubstituted counterpart. mdpi.com Conversely, removing a C-6 methoxy group from the benzofuran skeleton can lead to inactive compounds, demonstrating that substitutions on the benzene portion of the core are essential for potent activity in certain series. mdpi.com

The addition of halogens such as bromine, chlorine, or fluorine directly to the benzofuran ring has been consistently shown to significantly increase anticancer activities. nih.gov This is attributed to the ability of halogens to form halogen bonds, which can enhance binding affinity. nih.gov The position of the halogen on the benzofuran ring is a critical determinant of its biological effect. nih.gov For example, the addition of a fluorine atom at position 4 of a 2-benzofuranyl moiety resulted in a 2-fold increase in potency and inhibitory activity in a series of urokinase-type plasminogen activator (uPA) inhibitors. nih.gov

Furthermore, the creation of hybrid molecules by fusing other heterocyclic systems like piperazine (B1678402), triazole, or imidazole (B134444) to the benzofuran core has emerged as a successful strategy for developing potent cytotoxic agents. nih.gov These modifications can improve the physicochemical properties of the compound and introduce new interaction points with the target. nih.gov

Design Principles for Modulating Specific Biological Activities

Achieving selectivity is a primary goal in drug design to minimize off-target effects. For benzofuran derivatives, several strategies have been employed to enhance selectivity. One approach involves the careful selection and positioning of substituents. For example, in a series of SIRT2 inhibitors, the benzofuran core served as a suitable scaffold for discovering selective inhibitors over SIRT1 and SIRT3. mdpi.com Researchers found that N-containing heterocycles often target both SIRT1 and SIRT2, whereas benzofurans preferentially target only SIRT2. mdpi.com

Another strategy is the hybridization of the benzofuran scaffold with other chemical moieties. nih.gov A hybrid of 2-benzoyl benzofuran with an N-aryl piperazine linker was found to be more biologically active than the unsubstituted benzofuran. nih.gov This approach, which combines privileged structural motifs, can lead to compounds with improved selectivity profiles. nih.gov The design of novel CDK2 type II inhibitors, for instance, adopted a hybridization strategy between benzofuran and piperazine, linked to different aromatic tails to anchor the inhibitors specifically onto the CDK2 kinase domain. nih.govtandfonline.com

The positioning of substituents is also critical for selectivity. The activity of certain halogenated benzofuran derivatives is determined not just by the presence of the halogen, but by its specific location, which influences the selectivity of the compound. nih.gov By analyzing the structural requirements for potent and selective activity, researchers can fine-tune the molecule to favor interaction with the desired target over others. nih.gov

Table 2: Example of Selectivity in Benzofuran-Based SIRT Inhibitors. mdpi.com

| Compound Series | Scaffold | Primary Target(s) | Notes on Selectivity |

|---|---|---|---|

| Series 1 | Benzimidazole | SIRT1 and SIRT2 | Generally unselective |

| Series 2 | Indole | SIRT1 and SIRT2 | Showed some selectivity |

| Series 3 | Benzofuran | SIRT2 | Preferentially targets SIRT2 over SIRT1 and SIRT3 |

Optimizing the potency of a lead compound is a key step in drug development. For benzofuran derivatives, this is achieved through systematic structural modifications guided by SAR data. The goal is to enhance the interactions between the ligand and its target binding site.

One fundamental principle is the modulation of electronic properties through the introduction of electron-donating or electron-withdrawing groups. In the development of SIRT2 inhibitors, it was found that an electron-donating group (methoxy) on the benzofuran core enhanced the inhibitory effect compared to an electron-withdrawing group (fluoro). mdpi.com

The introduction of groups capable of forming specific interactions, such as hydrogen bonds or halogen bonds, is another common strategy. The phenolic hydroxyl group of benzofuran has been identified as crucial for modulating anticancer activity, as this hydrogen-donating group can promote favorable interactions with the target. nih.gov Similarly, the addition of halogens can substantially improve binding affinity and, consequently, potency. nih.gov

Isosteric replacement is also a valuable tool. In the development of mTOR inhibitors, various isosteric replacements were performed on a lead compound. researchgate.net Replacing a phenolic hydroxyl group with another hydrogen-bond donor preserved activity, while using a hydrogen-bond acceptor altered it. The absolute removal of the hydroxyl group diminished cytotoxicity, demonstrating its critical role in the compound's potency. researchgate.net Furthermore, substituting smaller groups with bulkier ones, such as replacing a dimethylamine (B145610) group with a 4-piperidino-piperidine group, was shown to enhance cytotoxicity. researchgate.net These systemic modifications allow for the fine-tuning of a molecule's properties to maximize its potency.

Ligand-Target Recognition Principles Derived from SAR Studies

The structure-activity relationship (SAR) studies of this compound and its analogs have provided critical insights into the molecular features required for their biological activity, particularly as inhibitors of tubulin polymerization. nih.gov These investigations have elucidated several key ligand-target recognition principles, which are primarily driven by a combination of hydrophobic interactions, hydrogen bonding, and steric factors. The 2-aroylbenzofuran scaffold serves as a versatile template where modifications to the benzofuran nucleus and the aroyl moiety can significantly modulate binding affinity and efficacy. nih.govmdpi.com

A foundational principle derived from numerous SAR studies is the importance of the 2-aroylbenzofuran core in establishing a productive interaction with the target protein, often the colchicine (B1669291) binding site on β-tubulin. nih.gov The relative orientation of the benzofuran ring and the aroyl group is crucial for fitting into the binding pocket.

Key Interaction Points:

The Benzofuran Nucleus: The benzofuran ring system itself is a key structural element. Substitutions on this ring system have a profound impact on activity. For instance, the introduction of small alkyl groups, such as a methyl group at the C-3 position, has been shown to increase activity in some analogs. nih.gov The presence of methoxy groups on the benzofuran ring, as seen with the 7-methoxy group in the parent compound, is often associated with enhanced potency. Specifically, a methoxy group at the 6-position has been highlighted as contributing to maximal activity in related series. nih.gov Halogen substitutions, such as bromine, chlorine, or fluorine, on the benzofuran ring can also lead to a significant increase in anticancer activities. nih.gov This is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on the target molecule, thereby improving binding affinity. nih.gov

The Aroyl Moiety: The substituent pattern on the 2-benzoyl group is a critical determinant of biological activity. A recurring structural feature in highly potent tubulin inhibitors is the presence of a 3',4',5'-trimethoxyphenyl group. nih.govmdpi.com This particular substitution pattern is a characteristic requirement for activity in numerous inhibitors of tubulin polymerization. nih.gov While the parent compound features a 2-chlorobenzoyl group, the principles derived from analogs suggest that the electronic and steric properties of this ring are vital. The chlorine atom at the 2-position likely engages in specific interactions within the binding pocket, potentially through hydrophobic or halogen bonding. The activity of analogs with an unsubstituted 2-benzoyl moiety has been shown to be superior to some di- and mono-methoxy benzoyl derivatives in certain cell lines, indicating that the substitution pattern on this ring can be fine-tuned to achieve desired potency and selectivity. mdpi.com

Hydrogen Bonding and Hydrophobic Interactions: Pharmacophore models developed for related compounds often highlight the importance of hydrogen bond acceptors and donors for target recognition. nih.govresearchgate.net The carbonyl group of the benzoyl moiety and the oxygen atom of the benzofuran ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the binding site. The aromatic rings of both the benzofuran and the benzoyl moieties contribute to hydrophobic interactions, which are essential for anchoring the ligand within the typically hydrophobic colchicine binding site of tubulin.

Interactive Data Table of SAR Findings for 2-Aroylbenzofuran Analogs

| Compound/Analog Feature | Position of Modification | Observed Effect on Activity | Reference |

| Methyl Group | C-3 of Benzofuran | Increased Activity | nih.gov |

| Amino or Dimethylamino Group | C-3 of Benzofuran | Less active than 3-methyl analogs | nih.gov |

| Methoxy Group | C-6 of Benzofuran | Contributed to maximal activity | nih.gov |

| Halogen (Br, Cl, F) | Benzofuran Ring | Significant increase in anticancer activity | nih.gov |

| 3',4',5'-Trimethoxybenzoyl | 2-Aroyl Moiety | Characteristic for high potency | nih.gov |

| Unsubstituted Benzoyl | 2-Aroyl Moiety | Superior activity compared to some methoxy-substituted analogs in certain cases | mdpi.com |

Molecular Mechanisms of Action and Target Elucidation Approaches

Approaches for Investigating Enzyme Inhibition Mechanisms

The benzofuran (B130515) scaffold is a recurring motif in a variety of enzyme inhibitors. The following sections detail the potential enzyme inhibitory activities of 2-(2-chlorobenzoyl)-7-methoxy-1-benzofuran based on the established activities of similar compounds.

Adenosine (B11128) Receptor Antagonism and Agonism Studies

Research into the interaction of 2-benzoyl-1-benzofuran derivatives with adenosine receptors has revealed that substitutions on both the benzofuran ring (Ring A) and the benzoyl moiety (Ring B) significantly influence binding affinity and selectivity for A1 and A2A adenosine receptor subtypes. A study on a series of methoxy-substituted 2-benzoyl-1-benzofuran derivatives demonstrated that specific methoxy (B1213986) substitution patterns are crucial for receptor interaction. nih.gov

For instance, compounds with a 6,7-dimethoxy substitution on the benzofuran ring paired with a 3-methoxy substitution on the benzoyl ring have shown notable affinity for both A1 and A2A receptors. nih.gov Specifically, the compound (6,7-dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanone displayed an A1 Ki of 6.880 µM and an A2A Ki of 0.5161 µM in rat receptor binding assays. nih.gov Conversely, derivatives with a single methoxy group at the 7-position of the benzofuran ring, similar to the subject compound, exhibited selective affinity for the A1 receptor, albeit with micromolar potency. nih.gov

Based on these structure-activity relationships (SAR), it can be inferred that this compound may act as an antagonist at adenosine receptors, likely with a preference for the A1 subtype. The presence of the chloro group at the 2-position of the benzoyl ring would further modulate this activity, and specific binding assays would be required to quantify its precise affinity and selectivity.

| Compound | Substitution Pattern (Ring A) | Substitution Pattern (Ring B) | A1 Ki (µM) | A2A Ki (µM) |

|---|---|---|---|---|

| (6,7-dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanone | 6,7-diOCH3 | 3-OCH3 | 6.880 | 0.5161 |

| Analog with 7-methoxy substitution | 7-OCH3 | Varies | <10 (selective) | - |

Kinase Inhibition Profiling (e.g., VEGFR-2, PI3K, Aurora B)

The benzofuran nucleus is a recognized scaffold in the design of kinase inhibitors, and derivatives have shown activity against various kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Aurora B kinase.

VEGFR-2 Inhibition: Several studies have highlighted benzofuran derivatives as potent VEGFR-2 inhibitors. For example, a series of benzofuran-based chalcones were synthesized and evaluated for their VEGFR-2 inhibitory activity, with some compounds showing IC50 values in the nanomolar range. nih.gov Another study on benzofuran derivatives identified a compound with a potent VEGFR-2 inhibition at an IC50 of 68 nM. rsc.org The general structure of these active compounds suggests that the benzofuran core can effectively occupy the ATP-binding pocket of the kinase.

PI3K Inhibition: Dual inhibitors targeting both PI3K and other kinases have been developed from benzofuran scaffolds. A series of novel benzofuro[3,2-b]pyridin-2(1H)-one derivatives were optimized as dual inhibitors of Bruton's tyrosine kinase (BTK) and PI3Kδ, with one compound exhibiting a PI3Kδ IC50 of 170 nM. nih.gov This indicates that the benzofuran structure can be adapted to target the PI3K family of enzymes.

Aurora B Inhibition: A small-molecule benzofuran derivative, (2Z)-2-(3,4-dihydroxybenzylidene)-1-benzofuran-3(2H)-one, was identified as a selective inhibitor of Aurora B kinase. nih.gov This compound was shown to bind to Aurora B, inhibit its kinase activity in vitro, and suppress the phosphorylation of its downstream target, histone H3. nih.gov

Given these findings, this compound possesses a structural framework conducive to kinase inhibition. The specific substitution pattern would determine its selectivity and potency against VEGFR-2, PI3K, and Aurora B.

| Kinase Target | Benzofuran Derivative Class | Reported Activity (IC50/Ki) |

|---|---|---|

| VEGFR-2 | Benzofuran-based chalcones | Nanomolar range |

| PI3Kδ | Benzofuro[3,2-b]pyridin-2(1H)-ones | 170 nM |

| Aurora B | (2Z)-2-(3,4-dihydroxybenzylidene)-1-benzofuran-3(2H)-one | Selective inhibition |

Cyclooxygenase (COX) Inhibition Analysis

The benzofuran moiety is considered a bioisostere of indole, a core structure in several anti-inflammatory agents, leading to the investigation of benzofuran derivatives as cyclooxygenase (COX) inhibitors. mdpi.com Both selective and non-selective inhibition of COX-1 and COX-2 have been reported for different classes of benzofuran-containing compounds.

The 2-arylbenzofuran scaffold, which is structurally related to this compound, has been explored for COX-2 inhibition. mdpi.com Molecular docking studies have provided insights into the binding modes of these compounds within the COX-2 active site. mdpi.com While specific inhibitory data for this compound is not available, its structural features suggest a potential for interaction with COX enzymes.

Tubulin Polymerization Inhibition Mechanisms

A significant body of research points to 2-benzoyl-benzo[b]furan derivatives as potent inhibitors of tubulin polymerization, acting at the colchicine (B1669291) binding site. nih.govnih.gov The 3',4',5'-trimethoxybenzoyl group at the 2-position of the benzofuran ring is a key structural feature for high potency in many of these inhibitors. nih.gov

One of the most potent compounds in this class, 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan, inhibits cancer cell growth at nanomolar concentrations and strongly interacts with tubulin. nih.gov Structure-activity relationship studies have shown that the presence of a methoxy group at the 6-position of the benzofuran ring is essential for potent antiproliferative activity. mdpi.com While the subject compound, this compound, has a different substitution pattern on the benzoyl ring (a single chloro group instead of three methoxy groups), the 2-benzoyl-benzofuran core is a strong indicator of potential tubulin polymerization inhibitory activity. The 7-methoxy group on the benzofuran ring is also likely to influence this activity.

| Compound Class | Key Structural Features | Reported Activity (IC50) |

|---|---|---|

| 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furans | 3',4',5'-trimethoxybenzoyl at C2; Methoxy at C6 | Nanomolar range (antiproliferative); Sub-micromolar (tubulin polymerization) |

| 2-Aroyl Benzofuran-Based Hydroxamic Acids | 2-benzoyl moiety with varying substitutions | As low as 0.42 µM (tubulin polymerization) |

Advanced Derivatives and Lead Optimization Strategies for 2 2 Chlorobenzoyl 7 Methoxy 1 Benzofuran Analogues

Synthetic Diversification for Enhanced Bioactivity and Specificity

To improve the therapeutic potential of lead compounds based on the 2-(2-chlorobenzoyl)-7-methoxy-1-benzofuran structure, extensive synthetic diversification is required. This involves modifying the core scaffold and its substituents to explore new chemical space, thereby enhancing bioactivity, selectivity, and pharmacokinetic properties.

Scaffold hopping is a lead optimization strategy that involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity. This technique is employed to discover novel chemotypes with improved properties, such as enhanced potency or better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, or to circumvent existing patents. In the context of benzofuran (B130515) research, this could involve replacing the benzofuran core with other bicyclic heteroaromatic systems like benzothiophene, indole, or indazole. The goal is to mimic the spatial arrangement of key pharmacophoric features of the original this compound molecule.

Bioisosteric replacement is a more conservative strategy where an atom or a group of atoms is exchanged with an alternative that has broadly similar physicochemical properties. mdpi.com This approach is used to fine-tune a compound's steric, electronic, and lipophilic properties to improve its interaction with a biological target, enhance metabolic stability, or reduce toxicity. For analogues of this compound, several bioisosteric replacements can be considered:

Halogen Replacement: The chlorine atom on the benzoyl ring could be replaced with other halogens (F, Br) or with groups like trifluoromethyl (CF₃) or cyano (CN) to modulate electronic properties and binding interactions.

Methoxy (B1213986) Group Replacement: The 7-methoxy group on the benzofuran ring is a key feature. Its replacement with bioisosteres such as a fluorine atom, a hydroxyl group, or an amino group can alter hydrogen bonding capabilities and lipophilicity. nih.govnih.gov

Carbonyl Linker Modification: The ketone group linking the benzofuran and chlorophenyl rings can be replaced with other linkers like an oxime, hydrazone, or a methylene (B1212753) bridge to alter the geometry and flexibility between the two ring systems.

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse collections of related compounds, known as libraries. worktribe.com These libraries are invaluable for systematically exploring structure-activity relationships (SAR). Several combinatorial and parallel synthesis methodologies have been successfully applied to the benzofuran scaffold. researchgate.netnih.govresearchgate.net

Solution-phase parallel synthesis, for example, has been used to create libraries of multi-substituted benzofurans. researchgate.net A common approach involves a palladium/copper-catalyzed cross-coupling of o-iodoanisoles with terminal alkynes, followed by an electrophilic cyclization to form a 3-iodobenzofuran (B11763985) intermediate. This intermediate is a versatile anchor point for further diversification at the 3-position using various palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings. nih.govresearchgate.net Diversity-oriented synthesis (DOS) strategies have also been employed to generate libraries based on 2-aryl-benzofuran and related scaffolds, allowing for systematic variation of structural features and physicochemical properties. worktribe.comresearchgate.net

| Synthetic Strategy | Key Reactions | Points of Diversification | Reference |

|---|---|---|---|

| Palladium-Catalyzed Annulation | Coupling of o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization. | Substituents on the phenol (B47542) ring; various terminal alkynes. | researchgate.net |

| Diversity-Oriented Synthesis (DOS) | Reaction of salicylaldehydes with ethyl 2-diazoacetate; amidation. | Salicylaldehydes, aryl boronic acids/halides, and various amines. | worktribe.comresearchgate.net |

| Directed C-H Arylation | Palladium-catalyzed C-H functionalization at the C3 position using an 8-aminoquinoline (B160924) directing group. | A wide range of aryl and heteroaryl groups at the C3 position. | mdpi.com |

| Tandem Addition/Cyclization | Palladium-catalyzed reaction of 2-(2-acylphenoxy)acetonitriles with arylboronic acids. | Substituents on the phenoxyacetonitrile (B46853) and the arylboronic acid. | nih.gov |

Prodrug Design and Theoretical Delivery System Considerations

Prodrugs are inactive or less active precursors of a drug that are converted in vivo to the active pharmacological agent through metabolic processes. This strategy is often used to overcome poor solubility, low permeability, rapid metabolism, or to achieve targeted drug delivery.

For benzofuran analogues, a key challenge can be aqueous solubility or membrane permeability. One established prodrug approach involves the introduction of a phosphate (B84403) ester group. For example, the disodium (B8443419) phosphate ester derivative of the benzofuran BNC105 was developed as a prodrug (BNC105P). researchgate.net This highly water-soluble prodrug is rapidly cleaved by phosphatases in vivo to release the active, more lipophilic parent compound, resulting in significantly improved antitumor activity and a longer half-life. researchgate.net

Another powerful strategy is the use of lipophilic prodrugs to enhance absorption and potentially target specific tissues like the intestinal lymphatic system. worktribe.comnih.govrsc.org This approach involves masking hydrophilic functional groups with lipophilic pro-moieties, often through an ester linkage. nih.gov For a hypothetical derivative of this compound that contains a hydroxyl or carboxyl group, esterification with a fatty acid or another lipophilic group could increase its diffusion across intestinal membranes. worktribe.com Esterase-activated prodrugs are particularly common, as esterases are abundant in the body, especially in the liver, plasma, and gut wall, allowing for efficient release of the active drug following absorption. chemrxiv.orgscienceopen.com

Theoretical delivery systems for benzofuran analogues could include encapsulation into nanocarriers like liposomes or polymeric nanoparticles. Converting the parent drug into a more lipophilic prodrug can significantly improve its encapsulation efficiency within these lipid-based carriers. worktribe.com Such nano-formulations can protect the drug from premature degradation, improve its pharmacokinetic profile, and potentially be surface-functionalized with targeting ligands (e.g., peptides or antibodies) to direct the drug to specific cells or tissues, thereby increasing efficacy and reducing off-target effects.

Rational Drug Design Principles Based on Integrated Computational and SAR Data

Rational drug design utilizes the knowledge of a biological target's structure and the structure-activity relationships (SAR) of known ligands to design more potent and selective inhibitors. For 2-aroyl-benzofuran analogues, SAR studies have provided crucial insights into the structural requirements for bioactivity.

Studies on various methoxy-substituted 2-benzoyl-1-benzofuran derivatives have established key SAR principles. nih.gov The number and position of methoxy groups on both the benzofuran (Ring A) and the benzoyl (Ring B) moieties significantly influence biological activity, such as affinity for adenosine (B11128) receptors. nih.gov For instance, research has shown that 6,7-dimethoxy substitution on the benzofuran ring combined with a 3'-methoxy substitution on the benzoyl ring is beneficial for affinity at both A₁ and A₂ₐ adenosine receptors. nih.gov In other studies targeting tubulin polymerization, a 3',4',5'-trimethoxybenzoyl group at the C-2 position was found to be highly effective. nih.govrsc.org

Integrating this empirical SAR data with computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking can lead to predictive models for designing new analogues. QSAR models can correlate physicochemical properties of the molecules with their biological activity, while molecular docking can predict the binding mode of the analogues within the active site of a target protein. This integrated approach allows for the in silico screening of virtual compounds, prioritizing the synthesis of those with the highest predicted activity and most favorable drug-like properties.

| Position of Substitution | Substituent Modification | Observed Effect on Bioactivity | Reference |

|---|---|---|---|

| Benzofuran C5 | Introduction of an acetylenic moiety or N-hydroxyacrylamide group. | Position is tolerant to structural modifications; can be used to attach linkers for dual-target inhibitors. | nih.govrsc.org |

| Benzofuran C6, C7 | 6,7-dimethoxy substitution. | Beneficial for adenosine A₁ and A₂ₐ receptor affinity. | nih.gov |

| Benzoyl (Aroyl) Ring | 3',4',5'-trimethoxy substitution. | Confers potent antiproliferative and tubulin polymerization inhibitory activity. | nih.govrsc.org |

| Benzoyl (Aroyl) Ring | Unsubstituted vs. 3',4'-dimethoxy or 3',4',5'-trimethoxy. | The number and position of methoxy groups influence potency and selectivity against different cancer cell lines. | nih.gov |

| Benzofuran C3 | Presence of a methyl group. | Can enhance activity in combination with other substitutions (e.g., in tubulin inhibitors). | nih.gov |

Development of Benzofuran-Based Chemical Probes for Biological System Interrogation

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that target's function in complex biological systems like living cells or organisms. Developing a potent and selective molecule like an optimized this compound analogue into a chemical probe is a critical step in target validation and understanding its mechanism of action.

The conversion of a lead compound into a chemical probe typically involves two modifications:

Introduction of a "warhead": A reactive group (e.g., an electrophile like an acrylamide (B121943) or a fluorophosphonate) is incorporated into the molecule. This group can form a covalent bond with a nearby nucleophilic amino acid residue (like cysteine or serine) in the target protein's binding pocket. This allows for irreversible labeling of the target.

Attachment of a "handle": An analytically tractable tag, such as a fluorophore (for imaging) or a biotin (B1667282) tag (for affinity purification and pull-down experiments), is attached to the molecule via a linker.

This strategy, known as Activity-Based Protein Profiling (ABPP), uses such probes to identify the protein targets of a bioactive compound directly within a complex proteome. For a benzofuran analogue, a suitable position for attaching the linker and handle would be one that is known from SAR studies to be tolerant to modification without abolishing binding affinity, such as the C5 position. nih.govrsc.org The resulting probe could be used in competitive ABPP experiments to confirm target engagement in cells and to identify potential off-targets, providing crucial information for further drug development. Fungal natural products containing the benzofuran scaffold have already been noted as a prolific source for chemical probes to explore neuroprotective chemical space. rsc.org

Future Directions and Research Perspectives

Integration of Artificial Intelligence and Machine Learning in Benzofuran (B130515) Derivative Discovery

The landscape of drug discovery is being revolutionized by the advent of artificial intelligence (AI) and machine learning (ML). These computational tools offer the potential to dramatically accelerate the identification and optimization of novel therapeutic agents. For benzofuran derivatives like 2-(2-chlorobenzoyl)-7-methoxy-1-benzofuran, AI and ML can be applied in several key areas:

Predictive Modeling: Machine learning algorithms can be trained on large datasets of existing benzofuran compounds to build models that predict their biological activity, physicochemical properties, and potential toxicity. This allows for the in silico screening of vast virtual libraries of novel benzofuran derivatives to identify candidates with the highest probability of success, thereby saving significant time and resources in the laboratory.

Generative Design: AI, particularly through generative models, can design entirely new benzofuran-based molecules with desired properties. By learning the underlying chemical principles from known active compounds, these models can propose novel structures, such as variations of this compound, that are optimized for specific biological targets.

Target Identification and Validation: AI can analyze complex biological data, including genomics, proteomics, and clinical data, to identify and validate new biological targets for which benzofuran derivatives may be effective. This can uncover previously unknown therapeutic opportunities for this class of compounds.

The integration of these computational approaches promises a new era of data-driven and accelerated discovery for benzofuran-based therapeutics.

Exploration of Novel and Sustainable Synthetic Pathways for Complex Benzofuran Structures

While classical methods for synthesizing the benzofuran ring system are well-established, there is a continuous drive towards developing more efficient, versatile, and environmentally friendly synthetic routes. Future research in this area will likely focus on:

Catalytic Strategies: The development and application of novel catalysts, including those based on palladium, copper, and rhodium, are enabling more complex and previously inaccessible benzofuran structures to be synthesized with high yields and selectivity. nih.gov Research into innovative catalytic systems will continue to be a priority.

Green Chemistry Approaches: There is a growing emphasis on "green" chemistry principles to minimize the environmental impact of chemical synthesis. This includes the use of safer solvents (like water), renewable starting materials, and energy-efficient reaction conditions (e.g., microwave or light-assisted synthesis). rsc.org Applying these principles to the synthesis of this compound and its analogs is a key future direction.

One-Pot and Domino Reactions: Synthetic strategies that combine multiple reaction steps into a single "one-pot" procedure or a domino cascade can significantly improve efficiency by reducing the need for intermediate purification steps. rsc.org Developing such streamlined syntheses for complex benzofuran derivatives will be a major focus.

These advancements will not only make the synthesis of complex benzofurans more practical but also more sustainable.

Multi-Targeted Ligand Design Strategies Involving the Benzofuran Scaffold

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. The traditional "one-target, one-drug" approach is often insufficient for treating such multifactorial conditions. This has led to the rise of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously.

The benzofuran scaffold is an ideal framework for the design of MTDLs due to its versatile chemical nature, which allows for the introduction of various functional groups to interact with different targets. For instance, benzofuran-based hybrids have been designed to simultaneously inhibit acetylcholinesterase and amyloid-beta peptide aggregation, two key targets in Alzheimer's disease.

Future research will likely explore the potential of this compound as a starting point or a key fragment in the design of novel MTDLs for a range of complex diseases.

Development of Advanced Analytical Techniques for Real-time Monitoring of Molecular Interactions in Biological Systems

A deep understanding of how a drug molecule interacts with its biological target is crucial for rational drug design. The development of advanced analytical techniques that allow for the real-time monitoring of these interactions in a physiologically relevant environment is a major area of ongoing research. For benzofuran derivatives, future studies will benefit from the application of techniques such as:

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that can monitor the binding of a small molecule, like a benzofuran derivative, to a target protein immobilized on a sensor chip in real-time. nih.govnih.gov This provides valuable data on binding affinity and kinetics.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to its target. nih.govnih.govreactionbiology.comamericanlaboratory.comkhanacademy.orgdrugdiscoverytrends.com This technique provides a complete thermodynamic profile of the interaction, including binding affinity, stoichiometry, enthalpy, and entropy, offering deep insights into the forces driving the binding event.

Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for confirming that a drug engages with its intended target within living cells. acs.orgnih.gov It measures the change in the thermal stability of a target protein upon ligand binding.

Advanced Microscopy Techniques: Super-resolution microscopy and other advanced imaging techniques are enabling the visualization of molecular interactions within individual cells with unprecedented detail. intelligentliving.coleeds.ac.uknih.govucla.eduapsnet.org These methods can provide spatial and temporal information about how benzofuran derivatives interact with their targets in a cellular context.

The application of these and other emerging analytical tools will provide a much more detailed and dynamic picture of the molecular mechanisms of action of benzofuran-based compounds.

Emerging Therapeutic Applications and Research Avenues for Benzofuran Derivatives

The benzofuran scaffold is already known to be a "privileged structure" in medicinal chemistry, with derivatives showing a broad spectrum of biological activities. rsc.orgscienceopen.com Future research is expected to uncover new therapeutic applications and expand on existing ones. Some of the most promising areas include:

Anticancer Agents: Many benzofuran derivatives have demonstrated potent anticancer activity through various mechanisms. scienceopen.com Future work will focus on identifying the specific molecular targets of compounds like this compound and developing them into more selective and effective cancer therapies.

Neuroprotective Agents: The potential of benzofuran derivatives in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's is a growing area of interest. Their ability to target multiple aspects of these diseases makes them attractive candidates for further development.

Antimicrobial Agents: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial drugs. Benzofuran derivatives have shown promise as antibacterial and antifungal agents, and this will continue to be an important area of research. scienceopen.com

Antiviral and Anti-inflammatory applications: The diverse biological activities of benzofurans suggest their potential in a wide range of other therapeutic areas, including as antiviral and anti-inflammatory agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-chlorobenzoyl)-7-methoxy-1-benzofuran, and how can yield/purity be improved?

- Methodology :

- Start with a benzofuran precursor (e.g., 7-methoxybenzofuran-2-carboxylic acid ) and introduce the 2-chlorobenzoyl group via Friedel-Crafts acylation. Use AlCl₃ as a catalyst in anhydrous dichloromethane under nitrogen.

- Optimize reaction time and temperature (e.g., reflux at 40°C for 6–8 hours) to minimize side products like over-acylated derivatives .

- Purify via column chromatography (hexane:ethyl acetate gradient) and verify purity using HPLC with a C18 column (90% acetonitrile/water mobile phase) .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology :

- Spectroscopy : Use ¹H/¹³C NMR to identify methoxy (δ ~3.8 ppm), benzofuran protons (δ 6.5–7.5 ppm), and chlorobenzoyl carbonyl (δ ~168 ppm). FTIR confirms C=O stretch (~1680 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~316.05) .

- Elemental Analysis : Verify C, H, O, Cl content within ±0.3% of theoretical values .

Q. What are the key reactivity patterns of this compound under basic conditions?

- Methodology :

- Nucleophilic Substitution : React with amines (e.g., NH₃ in THF) to replace the chlorobenzoyl group. Monitor progress via TLC (Rf shift from 0.7 to 0.4 in hexane:ethyl acetate 3:1) .

- Hydrolysis : Treat with NaOH (1M, ethanol/water 1:1) at 60°C to cleave the benzoyl group. Isolate products via acid precipitation (pH 2–3) .

Advanced Research Questions

Q. How can X-ray crystallography resolve data contradictions in structural determination?

- Methodology :

- Grow single crystals via slow evaporation (ethyl acetate/hexane 1:1) at 4°C. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL-97 .

- Address twinning or disorder by applying the TWIN/BASF command in SHELX. Validate hydrogen bonding (e.g., O–H···O dimers) with PLATON .

Q. What computational strategies predict biological interactions, such as α1D-adrenoceptor antagonism?

- Methodology :

- Perform molecular docking (AutoDock Vina) using the α1D-adrenoceptor crystal structure (PDB: 2H9Q). Set grid dimensions (20×20×20 ų) centered on the active site.

- Prioritize compounds with docking scores ≤−8.0 kcal/mol and validate via radioligand binding assays (³H-prazosin displacement, IC₅₀ < 100 nM) .

Q. How do intermolecular interactions influence crystallization behavior?

- Methodology :

- Analyze Hirshfeld surfaces (CrystalExplorer) to quantify C–H···O (30–35%) and π-π interactions (15–20%). Compare packing motifs (e.g., centrosymmetric dimers vs. chains) across polymorphs .

- Use DSC/TGA to correlate thermal stability (Tₘ ~160–170°C) with hydrogen-bonding density .

Data Contradiction Analysis

Q. How to reconcile discrepancies in biological activity data across studies?

- Methodology :

- Cross-validate assays: Compare MIC values (antibacterial) from broth microdilution (CLSI guidelines) vs. agar diffusion. Control for solvent effects (DMSO ≤1% v/v) .

- Use SAR analysis : Correlate substituent effects (e.g., Cl vs. F at benzoyl) with logP (ACD/Labs) and pIC₅₀ values. Exclude outliers via Grubbs’ test (α = 0.05) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.